tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is sold by Sigma-Aldrich and Enamine . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights .

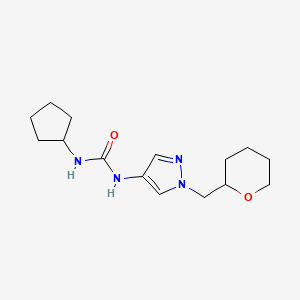

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” can be represented by the SMILES stringCC(C)(C)OC(=O)NCc1ccc2NCCCc2c1 . The InChI key is JRYYOMGORGXDCZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” is 262.35 . The compound is a powder at room temperature .Applications De Recherche Scientifique

Antimalarial Drug Development : The molecule N-tert-butyl isoquine (GSK369796) represents a class of 4-aminoquinoline compounds, developed through a public-private partnership, aimed at combating Plasmodium falciparum malaria. This compound was designed based on extensive chemical and pharmacological considerations, demonstrating potent in vitro and in vivo activity against malaria parasites. The synthesis approach allowed the production of this novel antimalarial from cost-effective and readily available starting materials, underlining its potential as an affordable therapeutic option for malaria treatment (O’Neill et al., 2009).

Organic Synthesis Techniques : Research on substituted tetrahydroisoquinolines focused on their preparation through lithiation and electrophilic quenching processes. This study optimized the lithiation of N-tert-butoxycarbonyl (Boc)-protected tetrahydroisoquinolines, enabling the trapping of 1-lithiated intermediates with various electrophiles. The resulting 1-substituted tetrahydroisoquinoline products highlight the utility of these methodologies in synthesizing complex organic molecules, which are often pivotal in drug development and other chemical applications (Talk et al., 2016).

Corrosion Inhibition : In the context of material science, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) was evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The study demonstrated that BHQC effectively mitigates corrosion, adhering to the steel surface through a mechanism consistent with the Langmuir adsorption isotherm. Such inhibitors are crucial for extending the lifespan of metal structures and components in corrosive environments (Faydy et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBWGFHMQBQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)

![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)